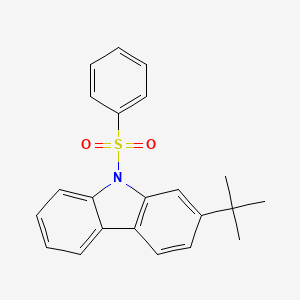
2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole is an organic compound that belongs to the class of carbazoles. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of the tert-butyl and phenylsulfonyl groups in this compound enhances its chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole typically involves the following steps:
Formation of Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives and dihaloarenes under palladium-catalyzed conditions.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The phenylsulfonyl group is added through a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Halogenated, nitrated, or sulfonated carbazoles.
Scientific Research Applications
2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
9-Phenylcarbazole: Lacks the tert-butyl and phenylsulfonyl groups, resulting in different reactivity and stability.
2-tert-Butylcarbazole: Lacks the phenylsulfonyl group, affecting its chemical properties and applications.
9-(Phenylsulfonyl)carbazole: Lacks the tert-butyl group, leading to variations in its reactivity and stability.
Uniqueness
2-(tert-Butyl)-9-(phenylsulfonyl)-9H-carbazole is unique due to the combined presence of the tert-butyl and phenylsulfonyl groups, which confer enhanced stability, reactivity, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C22H21NO2S |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
9-(benzenesulfonyl)-2-tert-butylcarbazole |
InChI |
InChI=1S/C22H21NO2S/c1-22(2,3)16-13-14-19-18-11-7-8-12-20(18)23(21(19)15-16)26(24,25)17-9-5-4-6-10-17/h4-15H,1-3H3 |
InChI Key |
WQVRUXMWBLSGFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate](/img/structure/B14118311.png)
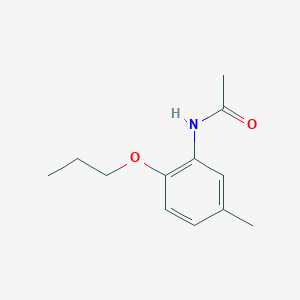
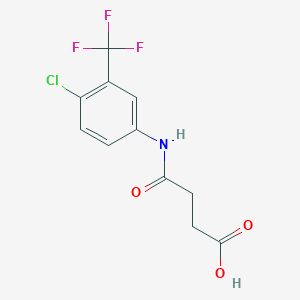

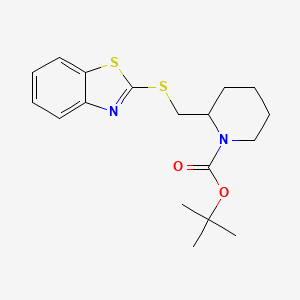

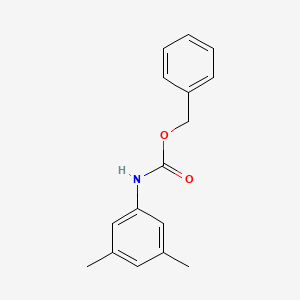
![N-(benzo[d]thiazol-2-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14118362.png)
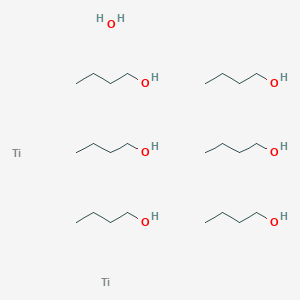
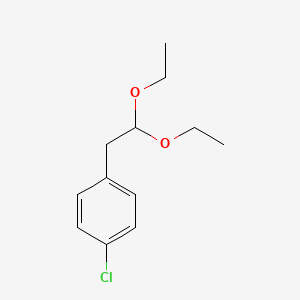
![Diethyl [3-(acetylsulfanyl)propyl]phosphonate](/img/structure/B14118371.png)

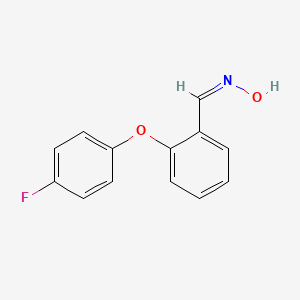
![N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14118388.png)
